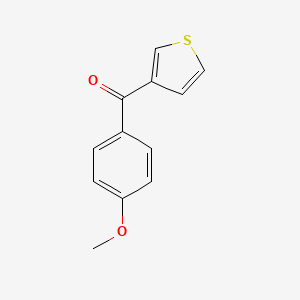

3-(4-Methoxybenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562445 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5064-00-6 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 3-(4-Methoxybenzoyl)thiophene

Introduction: Navigating the Regiochemical Challenge of Thiophene Acylation

3-(4-Methoxybenzoyl)thiophene is a valuable heterocyclic ketone that serves as a key building block in the development of various pharmaceutical agents and functional materials. Its synthesis, while seemingly straightforward via a classic Friedel-Crafts acylation, presents a significant and often overlooked regiochemical challenge. The inherent electronic properties of the thiophene ring dictate a strong kinetic and thermodynamic preference for electrophilic substitution at the C2 and C5 positions.[1][2] A direct Friedel-Crafts acylation of thiophene with anisoyl chloride would, therefore, yield the undesired 2-(4-methoxybenzoyl)thiophene isomer as the predominant product, leading to low yields of the target molecule and complex purification challenges.

This guide, designed for researchers and drug development professionals, eschews the flawed direct acylation approach. Instead, we present a robust, field-proven, and regioselective strategy that leverages modern organometallic chemistry. By pre-installing functionality at the C3 position of the thiophene ring, we can direct the acylation with complete control, ensuring a high-yield, scalable, and reproducible synthesis of 3-(4-Methoxybenzoyl)thiophene.

Part 1: The Strategic Core — A Regiocontrolled Organometallic Approach

The cornerstone of our strategy is to reverse the polarity of the thiophene ring at the C3 position. Instead of an electron-rich nucleophile (thiophene) attacking an electrophile (acylium ion), we will generate a potent C3-thienyl nucleophile and react it with an acyl electrophile. This is achieved through a two-step, one-pot sequence:

-

Halogen-Metal Exchange: Formation of a 3-thienyl organolithium reagent from 3-bromothiophene. This step transforms the C3 carbon from an electrophilic site (in the C-Br bond) to a highly nucleophilic carbanion.

-

Nucleophilic Acyl Substitution: The generated 3-thienyllithium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of anisoyl chloride to forge the desired C-C bond with absolute regiocontrol.

This organometallic pathway circumvents the inherent selectivity issues of electrophilic aromatic substitution on thiophene, providing a direct and efficient route to the desired 3-substituted isomer.

The Underlying Mechanism: From Inertness to Reactivity

Step A: Generation of the 3-Thienyl Nucleophile

The process begins with a halogen-metal exchange reaction. 3-Bromothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent at low temperature (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom for lithium. This reaction must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) and at low temperatures to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent.

Step B: Nucleophilic Attack on Anisoyl Chloride

The in situ generated 3-thienyllithium is a powerful nucleophile. It readily attacks the highly electrophilic carbonyl carbon of anisoyl chloride. This addition is followed by the elimination of the chloride leaving group, reforming the carbonyl double bond and yielding the target ketone, 3-(4-methoxybenzoyl)thiophene. The low reaction temperature is maintained during this step to prevent a secondary nucleophilic attack by another equivalent of 3-thienyllithium on the newly formed ketone product, which would lead to the formation of a tertiary alcohol byproduct.

Part 2: Validated Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints. Adherence to anhydrous and anaerobic techniques is critical for success.

Materials, Reagents, and Equipment

-

Reagents: 3-Bromothiophene (≥98%), n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M), Anisoyl chloride (≥99%), Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel (for column chromatography), Hexanes and Ethyl Acetate (HPLC grade).

-

Equipment: Three-neck round-bottom flask, dropping funnels, condenser, magnetic stirrer and stir bar, low-temperature thermometer, Schlenk line or inert gas (Argon/Nitrogen) manifold, ice bath, dry ice/acetone bath, rotary evaporator, glassware for extraction and chromatography.

Quantitative Data Summary

| Compound | Formula Weight ( g/mol ) | Amount | Moles (mmol) | Equivalence |

| 3-Bromothiophene | 163.04 | 4.08 g | 25.0 | 1.0 |

| n-Butyllithium (1.6 M) | 64.06 | 16.4 mL | 26.2 | 1.05 |

| Anisoyl Chloride | 170.59 | 4.43 g | 26.0 | 1.04 |

| Anhydrous THF | - | 100 mL | - | - |

Step-by-Step Synthesis Workflow

1. Apparatus Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa.

-

Dry the entire apparatus thoroughly in an oven and allow it to cool to room temperature under a stream of dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

2. Generation of 3-Thienyllithium (in situ):

-

Using a syringe, charge the reaction flask with 3-bromothiophene (4.08 g, 25.0 mmol) and anhydrous THF (50 mL).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (16.4 mL of a 1.6 M solution in hexanes, 26.2 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for an additional 45 minutes. A slight color change may be observed.

3. Acylation Reaction:

-

In a separate dry flask, dissolve anisoyl chloride (4.43 g, 26.0 mmol) in anhydrous THF (50 mL).

-

Using a cannula or a dropping funnel, add the anisoyl chloride solution dropwise to the cold (-78 °C) 3-thienyllithium solution over 30 minutes. A precipitate or thickening of the mixture may occur.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

4. Reaction Work-up and Extraction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL).

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a hexane/ethyl acetate gradient (e.g., starting from 98:2 and gradually increasing the polarity) to isolate the pure product.

-

Combine the product-containing fractions (monitor by TLC) and remove the solvent in vacuo to yield 3-(4-methoxybenzoyl)thiophene as a solid.

Part 3: Visualization of the Experimental Workflow

Caption: Regioselective synthesis workflow for 3-(4-Methoxybenzoyl)thiophene.

Part 4: Safety, Handling, and Troubleshooting

4.1 Critical Safety Considerations:

-

n-Butyllithium: Pyrophoric and extremely reactive. It can ignite spontaneously on contact with air. It also reacts violently with water and protic solvents. Handle only under an inert atmosphere using proper syringe and cannula techniques. All glassware must be scrupulously dried.

-

Anisoyl Chloride: Corrosive and a lachrymator. Reacts with moisture to release HCl gas. Handle in a chemical fume hood.[3]

-

Aluminum Chloride (if considering alternative routes): Reacts violently and exothermically with water, releasing large amounts of HCl gas. Causes severe burns.[4][5][6]

-

Thiophene & Solvents: Flammable liquids. Ensure all operations are performed away from ignition sources in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).

4.2 Field Insights & Troubleshooting:

| Issue | Potential Cause | Expert Recommendation |

| Low or No Yield | Moisture in glassware, solvent, or reagents; degraded n-BuLi. | Ensure all glassware is oven- or flame-dried. Use freshly opened anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity. |

| Formation of Bithiophene | Wurtz-type coupling of 3-thienyllithium with unreacted 3-bromothiophene. | Ensure slow, dropwise addition of n-BuLi at -78 °C to maintain a low concentration of the organolithium reagent. |

| Tertiary Alcohol Impurity | The product ketone is attacked by a second equivalent of 3-thienyllithium. | Add the anisoyl chloride solution slowly to the 3-thienyllithium solution (inverse addition is not recommended). Maintain low temperature (-78 °C) during addition to disfavor this second reaction. |

| Difficult Purification | Close-running impurities. | Use a high-quality silica gel and a slow, shallow gradient during column chromatography for optimal separation. |

References

- Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.

- Thermo Fisher Scientific. (n.d.).

- Master Organic Chemistry. (2018). EAS Reactions (3)

- PCCA. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (2024).

- Riaz, M., et al. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.).

- BASF. (2025). Safety Data Sheet: Aluminium chloride anhydrous sifted.

- ECHEMI. (n.d.).

- Yoshikai, N., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.

- ResearchGate. (2025).

- University of Wisconsin-Madison. (n.d.).

- Chemistry Stack Exchange. (2017).

- Sigma-Aldrich. (n.d.). 3-(4-methoxybenzoyl)thiophene | 5064-00-6.

- PubChem - NIH. (n.d.). 3-(4-Methoxyphenyl)thiophene.

- Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.

- NIH. (n.d.).

- NIH. (n.d.). 3-(4-Methoxybenzyl)-1-benzothiophene.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methoxybenzoyl)thiophene by NMR

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 3-(4-Methoxybenzoyl)thiophene, a compound of interest in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we offer a comprehensive framework for the unambiguous spectroscopic assignment of this molecule. This document serves as a practical resource, blending theoretical principles with empirical data to facilitate the accurate characterization of substituted thiophenes in a research and development setting.

Introduction

Thiophene derivatives are a class of heterocyclic compounds integral to the development of numerous pharmaceutical agents and functional materials.[1] Their unique electronic and structural properties make them valuable scaffolds in drug design. 3-(4-Methoxybenzoyl)thiophene, featuring a thiophene ring acylated at the 3-position with a methoxy-substituted benzoyl group, presents a rich system for spectroscopic analysis. An accurate and thorough characterization of its molecular structure is paramount for understanding its reactivity, and biological activity, and for ensuring quality control in synthetic processes.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei. This guide will systematically interpret the ¹H and ¹³C NMR spectra of 3-(4-Methoxybenzoyl)thiophene, explaining the rationale behind the observed spectral features based on established principles of nuclear magnetic resonance.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following standardized numbering scheme for 3-(4-Methoxybenzoyl)thiophene will be utilized throughout this guide.

Caption: Molecular structure and atom numbering of 3-(4-Methoxybenzoyl)thiophene.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-(4-Methoxybenzoyl)thiophene provides a wealth of information regarding the electronic environment of the protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[2]

Thiophene Ring Protons

The thiophene ring possesses three protons, H2, H4, and H5. Their chemical shifts are influenced by the electron-withdrawing benzoyl group at the C3 position.

-

H2 and H5 Protons: The protons at the α-positions (H2 and H5) of the thiophene ring are generally the most deshielded. The H2 proton, being ortho to the electron-withdrawing carbonyl group, is expected to resonate at the lowest field. The H5 proton is also an α-proton but is further away from the carbonyl group.

-

H4 Proton: The H4 proton is a β-proton and is generally found at a higher field (more shielded) compared to the α-protons.

The expected splitting patterns arise from spin-spin coupling between adjacent protons:

-

H2 will appear as a doublet of doublets, coupled to H4 and H5.

-

H4 will appear as a doublet of doublets, coupled to H2 and H5.

-

H5 will appear as a doublet of doublets, coupled to H2 and H4.

Methoxybenzoyl Group Protons

The 4-methoxybenzoyl moiety contains protons on the benzene ring and the methoxy group.

-

Aromatic Protons (H2'/H6' and H3'/H5'): The benzene ring exhibits a characteristic AA'BB' system due to the methoxy group at the C4' position and the benzoyl linkage at C1'. The protons ortho to the electron-donating methoxy group (H3' and H5') will be more shielded and appear upfield, while the protons ortho to the electron-withdrawing carbonyl group (H2' and H6') will be deshielded and appear downfield. Both sets of protons will appear as doublets.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Summary of ¹H NMR Data

The following table summarizes the anticipated ¹H NMR chemical shifts (δ) and multiplicities for 3-(4-Methoxybenzoyl)thiophene in CDCl₃.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.95 | dd | J = 2.9, 1.3 |

| H4 | ~7.35 | dd | J = 4.9, 2.9 |

| H5 | ~7.54 | dd | J = 5.1, 1.2 |

| H2'/H6' | ~7.80 | d | ~8.8 |

| H3'/H5' | ~6.95 | d | ~8.8 |

| -OCH₃ | ~3.87 | s | - |

Note: These are approximate values and can be influenced by solvent and concentration.[2][3]

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Carbonyl Carbon

The carbonyl carbon (C=O) is highly deshielded due to the electronegativity of the oxygen atom and typically appears in the downfield region of the spectrum, around 180-190 ppm.[4]

Thiophene Ring Carbons

The chemical shifts of the thiophene carbons are influenced by the substituent.

-

C3: The carbon atom bearing the benzoyl group (C3) will be significantly deshielded.

-

C2, C4, C5: The other thiophene carbons will have chemical shifts characteristic of substituted thiophenes.[5]

Methoxybenzoyl Group Carbons

-

C1' and C4': The ipso-carbons of the benzene ring (C1' and C4') will have distinct chemical shifts. C1' is attached to the carbonyl group, and C4' is attached to the methoxy group.

-

C2'/C6' and C3'/C5': The protonated aromatic carbons will appear as two distinct signals.

-

-OCH₃ Carbon: The carbon of the methoxy group will resonate in the aliphatic region, typically around 55 ppm.

Summary of ¹³C NMR Data

The table below provides an overview of the expected ¹³C NMR chemical shifts for 3-(4-Methoxybenzoyl)thiophene.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~185.0 |

| C2 | ~132.6 |

| C3 | ~143.5 |

| C4 | ~126.9 |

| C5 | ~126.5 |

| C1' | ~130.0 |

| C2'/C6' | ~132.0 |

| C3'/C5' | ~114.0 |

| C4' | ~164.0 |

| -OCH₃ | ~55.5 |

Note: These are approximate values and can vary.[2][4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

-

Weigh approximately 10-20 mg of 3-(4-Methoxybenzoyl)thiophene.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.[1]

¹H NMR Acquisition Parameters

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.[2]

¹³C NMR Acquisition Parameters

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.[1]

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.[6]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Caption: Standard workflow for NMR analysis.

Conclusion

The spectroscopic characterization of 3-(4-Methoxybenzoyl)thiophene by ¹H and ¹³C NMR provides a definitive structural confirmation. The predictable chemical shifts and coupling patterns, governed by the electronic effects of the thiophene ring and the methoxybenzoyl substituent, allow for a complete and confident assignment of all proton and carbon signals. This guide serves as a comprehensive reference for researchers, enabling the rapid and accurate identification and quality assessment of this important chemical entity.

References

- Mathur, K. C., & Sahai, R. (1967). Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A, 66(4), 201-208.

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

- Gunasekaran, B., Dhayalan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., & Manivannan, V. (2011). 3-(4-Methoxybenzyl)-1-benzothiophene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1449.

-

ResearchGate. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... | Download Table. Available from: [Link]

-

Supporting Information. Available from: [Link]

- Proulx, C., & Le, D. V. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

-

Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

-

PubChem. 3-(4-Methoxyphenyl)thiophene. Available from: [Link]

- Google Patents. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene.

-

SpectraBase. Methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate. Available from: [Link]

-

OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments [pubmed.ncbi.nlm.nih.gov]

- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 6. epfl.ch [epfl.ch]

An In-depth Technical Guide to (4-methoxyphenyl)(thiophen-3-yl)methanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-methoxyphenyl)(thiophen-3-yl)methanone is a diaryl ketone featuring a methoxy-substituted phenyl ring linked to a thiophene ring at the 3-position. This molecular scaffold is of significant interest in medicinal chemistry due to the established biological activities of related thiophene and methanone derivatives, which include anti-inflammatory, antimicrobial, and anticancer properties. The electronic interplay between the electron-donating methoxy group and the electron-rich thiophene ring, along with the specific substitution pattern, governs the molecule's physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the known and predicted properties of (4-methoxyphenyl)(thiophen-3-yl)methanone, detailed synthetic protocols, and an exploration of its potential applications in drug development, grounded in data from closely related analogues.

Molecular Structure and Physicochemical Properties

The foundational characteristics of (4-methoxyphenyl)(thiophen-3-yl)methanone are determined by its constituent aromatic systems and the central ketone linkage. While specific experimental data for the 3-thienyl isomer is not widely published, a robust profile can be constructed by referencing its close analogue, the 2-thienyl isomer, and other related compounds.

Structural and Chemical Identity

The structure comprises a 4-methoxyphenyl group and a thiophen-3-yl group connected by a carbonyl bridge. The molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol .

Diagram 1: Chemical Structure of (4-methoxyphenyl)(thiophen-3-yl)methanone

Caption: Structure of (4-methoxyphenyl)(thiophen-3-yl)methanone.

Physicochemical Data

The following table summarizes key physical and chemical properties. Data for the isomeric (4-methoxyphenyl)(thiophen-2-yl)methanone is included for comparison and as a predictive reference.

| Property | Value (Predicted for 3-thienyl isomer) | Value (Experimental for 2-thienyl isomer) | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S | [1][2] |

| Molecular Weight | 218.27 g/mol | 218.27 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | Crystalline solid | N/A |

| Melting Point | Expected to be similar to the 2-isomer | 73 °C | [1] |

| Boiling Point | > 300 °C (decomposes) | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Insoluble in water. | Soluble in organic solvents. | N/A |

| CAS Number | Not explicitly found | 4160-63-8 | [1][2][3][4] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the 4-methoxyphenyl and thiophen-3-yl rings, as well as a singlet for the methoxy group protons.

-

4-Methoxyphenyl protons: Two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be downfield (around 7.8-8.0 ppm) compared to the protons ortho to the methoxy group (around 6.9-7.1 ppm).

-

Thiophen-3-yl protons: The protons on the thiophene ring will display a more complex splitting pattern. The proton at the 2-position is expected to be a doublet of doublets, coupled to the protons at the 4- and 5-positions. The protons at the 4- and 5-positions will also show characteristic couplings.

-

Methoxy protons: A sharp singlet is expected around 3.8-3.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methoxy carbon.

-

Carbonyl Carbon: A signal in the range of 185-195 ppm is expected.

-

Aromatic Carbons: Signals for the eight aromatic carbons will appear in the region of 110-165 ppm. The carbon bearing the methoxy group will be the most upfield among the phenyl carbons, while the ipso-carbon of the thiophene ring attached to the carbonyl will be significantly downfield.

-

Methoxy Carbon: A signal around 55-56 ppm is anticipated.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch. Key expected absorption bands include:

-

C=O Stretch: A strong, sharp absorption band in the region of 1640-1660 cm⁻¹, characteristic of a diaryl ketone.

-

C-O-C Stretch (Aryl Ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns would likely involve the loss of the methoxy group (M-31) and the formation of acylium ions corresponding to the 4-methoxybenzoyl cation (m/z = 135) and the thienoyl cation (m/z = 111).

Synthesis and Reactivity

The synthesis of (4-methoxyphenyl)(thiophen-3-yl)methanone presents a regiochemical challenge due to the inherent reactivity of the thiophene ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route to this class of compounds is the Friedel-Crafts acylation. However, the electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position, as the intermediate cation is better stabilized through resonance[5]. Therefore, direct acylation of thiophene with 4-methoxybenzoyl chloride would predominantly yield the 2-thienyl isomer.

To achieve 3-substitution, a blocking group strategy or the use of a 3-substituted thiophene precursor is necessary. A plausible and efficient method involves the Friedel-Crafts acylation of a 3-lithiothiophene derivative (generated in situ) or, more practically, using 3-bromothiophene followed by metal-halogen exchange and subsequent acylation.

Diagram 2: Proposed Synthetic Workflow for (4-methoxyphenyl)(thiophen-3-yl)methanone

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize (4-methoxyphenyl)(thiophen-3-yl)methanone via a Grignard-based acylation.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-Methoxybenzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (4-methoxyphenyl)(thiophen-3-yl)methanone.

Reactivity Profile

The reactivity of the molecule is governed by the three main components: the ketone, the 4-methoxyphenyl ring, and the thiophene ring.

-

Ketone Carbonyl: The carbonyl group can undergo nucleophilic attack, reduction to a secondary alcohol, or conversion to other functional groups like oximes or hydrazones.

-

4-Methoxyphenyl Ring: This ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group, with substitution directed to the ortho positions (relative to the methoxy group).

-

Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are more activated than the C4 position[6].

Potential Applications in Drug Development

The (4-methoxyphenyl)(thiophen-3-yl)methanone scaffold is a promising starting point for the development of novel therapeutic agents, given the broad spectrum of biological activities reported for analogous structures.

-

Anti-inflammatory Activity: Many benzophenone and thiophene derivatives have demonstrated potent anti-inflammatory properties[7]. The mechanism often involves the inhibition of key inflammatory mediators.

-

Anticancer Activity: Certain methanone derivatives, such as those in the phenstatin family, are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells[8]. Thiophene-containing compounds have also shown promise as anticancer agents[9].

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is a common feature in many antimicrobial and antifungal compounds[9].

Safety and Handling

While a specific Safety Data Sheet (SDS) for (4-methoxyphenyl)(thiophen-3-yl)methanone is not available, general precautions for handling aromatic ketones should be followed. Based on SDS for related compounds, the following guidelines are recommended[1][10]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.

Conclusion

(4-methoxyphenyl)(thiophen-3-yl)methanone is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its physical and chemical properties can be derived from the analysis of its structural analogues. The synthetic pathway, although requiring careful control of regioselectivity, is accessible through established organometallic procedures. The promising biological activities associated with its core structural motifs warrant further investigation of this compound and its derivatives as potential therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis, characterization, and evaluation of this intriguing heterocyclic ketone.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

Stenutz. (n.d.). (4-methoxyphenyl)-thiophen-2-ylmethanone. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 4160-63-8 | (4-Methoxyphenyl)(thiophen-2-yl)Methanone. Retrieved from [Link]

-

Shimadzu. (n.d.). (2,3-Dichloro-4-methoxyphenyl)(thiophen-3-yl)methanone. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

-

Ivy Fine Chemicals. (n.d.). (4-Methoxyphenyl)(thiophen-2-yl)methanone [CAS: 4160-63-8]. Retrieved from [Link]

-

da Silva, G. N., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-26. [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)-2-thienylmethanone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

-

NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

-

Stenutz. (n.d.). (4-methoxyphenyl)-phenylmethanone. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. Retrieved from [Link]

-

Ganesh, G., et al. (2011). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2844. [Link]

-

Vinaya, K., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Archiv der Pharmazie, 342(8), 476-83. [Link]

-

Ganesh, G., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2844. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

-

NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Link]

-

ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)(3-phenyloxiran-2-yl)methanone. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. [Link]

-

PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

Sources

- 1. (4-methoxyphenyl)-thiophen-2-ylmethanone [stenutz.eu]

- 2. (4-Methoxyphenyl)-2-thienylmethanone | C12H10O2S | CID 77812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. ivychem.com [ivychem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. (4-methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone | 647833-69-0 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of 3-(4-Methoxybenzoyl)thiophene

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(4-Methoxybenzoyl)thiophene: A Predictive and Methodological Overview

This guide provides a comprehensive technical overview of the crystal structure analysis of 3-(4-Methoxybenzoyl)thiophene. In the absence of a publicly available crystal structure for this specific molecule, this document leverages a predictive approach grounded in the crystallographic data of structurally analogous compounds. We will delineate the standard experimental methodologies for single-crystal X-ray diffraction, present a predictive analysis of the molecular and supramolecular structure of the title compound, and discuss the implications of such structural insights for drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals with an interest in small molecule crystallography and its application.

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 3-acylthiophene scaffold, in particular, is a core component of various bioactive molecules.[3] The title compound, 3-(4-Methoxybenzoyl)thiophene, incorporates this key thiophene ring linked via a carbonyl group to a 4-methoxyphenyl moiety. This combination of a flexible ketone linker between two distinct aromatic systems suggests a rich potential for diverse molecular conformations and supramolecular interactions, which are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability.[4]

Understanding the three-dimensional atomic arrangement of this molecule is paramount for rational drug design.[5][6] Crystal structure analysis provides unambiguous and precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.[6][7] This information is indispensable for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug development.[3]

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure is a well-established process, hinging on the ability to grow high-quality single crystals.[8] The following protocol outlines a generalized, state-of-the-art workflow for the crystallographic analysis of a compound like 3-(4-Methoxybenzoyl)thiophene.

Crystal Growth and Selection

High-quality single crystals are the cornerstone of a successful diffraction experiment. The goal is to obtain crystals typically 0.1-0.3 mm in each dimension, free of cracks and defects.

Protocol:

-

Compound Purification: The starting material must be of the highest possible purity. Standard techniques such as column chromatography followed by recrystallization are employed.

-

Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is ideal.[9] For 3-(4-Methoxybenzoyl)thiophene, a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) is a promising starting point.

-

Crystallization Technique: Slow evaporation is a common and effective method.

-

Prepare a nearly saturated solution of the compound in the chosen solvent system.

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[9]

-

-

Crystal Mounting: Once suitable crystals have formed, a well-defined single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

-

Instrument Setup: The mounted crystal is placed on the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, minimizing thermal vibrations and potential radiation damage.[8]

-

X-ray Source: A monochromatic X-ray beam, often from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) source, is directed at the crystal.[10]

-

Diffraction Data Acquisition: The crystal is rotated through a series of angles, and for each orientation, the resulting diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector).[8] A complete dataset consists of thousands of individual diffraction spots (reflections), each with a measured intensity.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal's unit cell.

Protocol:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and space group, and to integrate the intensities of each reflection.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using full-matrix least-squares methods. This iterative process adjusts atomic positions and anisotropic displacement parameters to achieve the best agreement between the observed diffraction intensities and those calculated from the model.[8]

-

Validation: The final structure is validated using software like PLATON or CheckCIF to ensure it is chemically and crystallographically sound.

Predictive Structural Analysis of 3-(4-Methoxybenzoyl)thiophene

Based on the crystal structures of related benzoyl-thiophene and methoxyphenyl derivatives, we can predict the key structural features of 3-(4-Methoxybenzoyl)thiophene.

Predicted Molecular Geometry

The molecular structure is expected to feature a thiophene ring and a 4-methoxyphenyl ring connected by a carbonyl bridge. The bond lengths and angles are predicted to be within the standard ranges for such fragments.

| Parameter | Predicted Value | Rationale / Comparison |

| C=O Bond Length | ~1.22 Å | Typical for aromatic ketones. |

| C(thiophene)-C(carbonyl) | ~1.48 Å | Single bond with partial double bond character due to conjugation. |

| C(phenyl)-C(carbonyl) | ~1.49 Å | Similar to the thiophene-carbonyl bond. |

| C-S Bond Lengths | ~1.72 Å | Characteristic of a thiophene ring. |

| C-O(methoxy) Bond Length | ~1.36 Å | Typical for an aryl-alkyl ether. |

| Dihedral Angle | 40-60° | The key conformational variable is the twist between the thiophene and phenyl rings. In related structures, this angle varies to minimize steric hindrance while allowing for some degree of conjugation. |

// Define nodes for the atoms S1 [label="S", shape=circle, fillcolor="#FBBC05"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C_carbonyl [label="C", shape=circle, fillcolor="#EA4335"]; O_carbonyl [label="O", shape=circle, fillcolor="#EA4335"]; C1_phenyl [label="C"]; C2_phenyl [label="C"]; C3_phenyl [label="C"]; C4_phenyl [label="C"]; C5_phenyl [label="C"]; C6_phenyl [label="C"]; O_methoxy [label="O", shape=circle, fillcolor="#34A853"]; C_methoxy [label="C"];

// Arrange nodes for thiophene ring {rank=same; C2; C5} {rank=same; C3; C4} S1;

// Arrange nodes for benzoyl group C_carbonyl -> O_carbonyl [label="double bond", style=invis]; C_carbonyl -> C1_phenyl [style=invis]; C1_phenyl -> C2_phenyl [style=invis]; C2_phenyl -> C3_phenyl [style=invis]; C3_phenyl -> C4_phenyl [style=invis]; C4_phenyl -> C5_phenyl [style=invis]; C5_phenyl -> C6_phenyl [style=invis]; C6_phenyl -> C1_phenyl [style=invis]; C4_phenyl -> O_methoxy [style=invis]; O_methoxy -> C_methoxy [style=invis];

// Draw bonds edge [color="#202124"]; S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; C3 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C1_phenyl; C1_phenyl -- C2_phenyl; C2_phenyl -- C3_phenyl; C3_phenyl -- C4_phenyl; C4_phenyl -- C5_phenyl; C5_phenyl -- C6_phenyl; C6_phenyl -- C1_phenyl; C4_phenyl -- O_methoxy; O_methoxy -- C_methoxy; } GV_CAPTION_2

Predicted Crystallographic Parameters

Many small, non-chiral organic molecules crystallize in common centrosymmetric space groups.

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

This is a highly probable space group for organic molecules as it allows for efficient packing.

Predicted Supramolecular Interactions

The crystal packing will be governed by a network of non-covalent interactions. The presence of a carbonyl oxygen, an ether oxygen, and two aromatic rings provides multiple sites for such interactions.[11]

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. It is highly probable that C-H bonds from the thiophene and phenyl rings of neighboring molecules will form C-H···O interactions, linking the molecules into chains or sheets.

-

π-π Stacking: The aromatic thiophene and phenyl rings are likely to engage in π-π stacking interactions.[12] These interactions, where the rings are arranged in a parallel or offset fashion, are crucial for stabilizing the crystal lattice.

-

C-H···π Interactions: A C-H bond from one molecule can interact with the electron-rich face of an aromatic ring on an adjacent molecule.

These interactions combine to form a stable three-dimensional supramolecular architecture.[13] The specific arrangement of these synthons dictates the final crystal packing.

// Interactions edge [style=dotted, color="#34A853", constraint=false, len=1.5]; M1_Phenyl -> M2_Carbonyl [label="C-H···O\nInteraction"]; M2_Thiophene -> M3_Phenyl [label="π-π Stacking"]; M1_Thiophene -> M3_Phenyl [label="C-H···π\nInteraction"]; } GV_CAPTION_3

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of 3-(4-Methoxybenzoyl)thiophene is crucial for its potential development as a therapeutic agent.

-

Structure-Based Drug Design: The precise molecular conformation and the network of intermolecular interactions provide a blueprint for designing analogues with improved binding affinity to biological targets.[5] By understanding how the molecule interacts with itself in the solid state, we gain insight into the types of non-covalent interactions it is prone to form, which can be extrapolated to its binding at a protein active site.[3]

-

Polymorphism Control: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with different physical properties.[4] Crystal structure analysis is the definitive method for identifying and characterizing polymorphs, which is a critical step in pharmaceutical development to ensure the consistency and efficacy of a drug product.

-

Materials Science: The ability of thiophene derivatives to form ordered π-stacked arrays makes them interesting candidates for organic electronics.[14] The specific packing motif, determined by the supramolecular interactions, will influence properties like charge transport.

Conclusion

While a definitive crystal structure for 3-(4-Methoxybenzoyl)thiophene awaits experimental determination, a robust predictive analysis is possible through a comparative study of analogous structures. This guide has outlined the standard experimental procedures for single-crystal X-ray diffraction and presented a detailed prediction of the molecular geometry, conformation, and supramolecular interactions for the title compound. The predicted structure, characterized by potential C-H···O hydrogen bonds and π-π stacking, provides a valuable framework for future experimental work and for guiding the application of this molecule in both medicinal chemistry and materials science. The definitive elucidation of its crystal structure will be a valuable contribution to the field, further refining our understanding of this important class of heterocyclic compounds.

References

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Deriv

- A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing.

- The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals.

- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene deriv

- Thiophenes Endowed with Electron-Accepting Groups: A Structural Study. (2024). Crystal Growth & Design.

- The role of crystallography in drug design. (2005). The AAPS Journal.

- The Role of Crystallography in Drug Design. (2005).

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).

- Thiophene-based pyridine derivatives: synthesis, crystal structures... (n.d.). New Journal of Chemistry.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... (2023).

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- Making Diagrams with graphviz. (2013).

- Medicinal chemistry-based perspectives on thiophene and its derivatives... (2024). RSC Medicinal Chemistry.

- Therapeutic importance of synthetic thiophene. (2018). Journal of Taibah University Medical Sciences.

- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- Graphviz. (n.d.). Graphviz.

- Building diagrams using graphviz. (2021). Chad's Blog.

- Graphviz Examples and Tutorial. (n.d.). Sketchviz.

- The First Noncovalent-Bonded Supramolecular Frameworks... (2022). Semantic Scholar.

- The supramolecular effect of aromaticity on the crystal packing... (n.d.). SciSpace.

- On the predictability of supramolecular interactions... (2016).

- Supramolecular interactions in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid. (2016). Acta Crystallographica Section E.

- Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. migrationletters.com [migrationletters.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. zienjournals.com [zienjournals.com]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How To [chem.rochester.edu]

- 10. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. Supramolecular interactions in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(4-Methoxybenzoyl)thiophene for Researchers and Drug Development Professionals

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities and presence in numerous FDA-approved drugs.[1] The thiophene ring is considered a privileged scaffold due to its ability to mimic a phenyl ring in biological systems while offering unique electronic and steric properties. This guide focuses on a specific derivative, 3-(4-Methoxybenzoyl)thiophene, providing a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications in the realm of drug discovery and development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights grounded in established chemical principles and contemporary research.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is paramount for any research and development endeavor. The following table summarizes the key identifiers and computed physicochemical properties for 3-(4-Methoxybenzoyl)thiophene.

| Identifier/Property | Value | Source |

| CAS Number | 5064-00-6 | [2] |

| InChIKey | KRAFKJLSLUZFSZ-UHFFFAOYSA-N | [2] |

| Molecular Formula | C₁₂H₁₀O₂S | |

| Molecular Weight | 218.28 g/mol | [2] |

| Synonym | (4-methoxyphenyl)(thiophen-3-yl)methanone | [2] |

Strategic Synthesis of 3-(4-Methoxybenzoyl)thiophene

The synthesis of 3-substituted thiophenes can be challenging due to the inherent electronic properties of the thiophene ring, which favor electrophilic substitution at the 2- and 5-positions.[3] Therefore, a direct Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride would predominantly yield the 2-isomer. To achieve the desired 3-substitution, a more strategic approach is necessary, typically starting with a pre-functionalized thiophene. A plausible and effective method involves a Grignard reaction with 3-bromothiophene followed by subsequent reaction with a suitable 4-methoxy-substituted electrophile.

Proposed Synthetic Workflow

The following multi-step protocol outlines a robust strategy for the synthesis of 3-(4-Methoxybenzoyl)thiophene.

Caption: Proposed multi-step synthesis of 3-(4-Methoxybenzoyl)thiophene.

Detailed Experimental Protocol

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-Methoxybenzoyl chloride

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Step 1: Formation of 3-Thienylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to the magnesium turnings with gentle heating to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 3-bromothiophene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation with 4-Methoxybenzoyl Chloride

-

Cool the freshly prepared 3-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3-(4-Methoxybenzoyl)thiophene.

Potential Applications in Drug Development and Biological Activity

While specific biological data for 3-(4-Methoxybenzoyl)thiophene is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery. The thiophene ring is a well-established pharmacophore, and the methoxybenzoyl moiety is also found in numerous biologically active compounds.[4]

Potential as a Tubulin Polymerization Inhibitor

A significant number of compounds containing benzoyl and thiophene or similar heterocyclic rings have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[5] These agents often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. Given the structural similarities of 3-(4-Methoxybenzoyl)thiophene to known tubulin inhibitors, it is a compelling candidate for investigation in this area.

Caption: Conceptual pathway for potential anticancer activity.

Other Potential Therapeutic Areas

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[6] The presence of the methoxybenzoyl group may also confer activity towards various enzymes and receptors. Therefore, screening 3-(4-Methoxybenzoyl)thiophene in a variety of biological assays could uncover novel therapeutic applications.

Conclusion

3-(4-Methoxybenzoyl)thiophene is a molecule of significant interest for medicinal chemists and drug discovery professionals. While its synthesis requires a strategic approach to achieve the desired 3-substitution, established organometallic techniques provide a viable pathway. Although direct biological data for this specific compound is limited, its structural features strongly suggest potential as an anticancer agent, possibly through the inhibition of tubulin polymerization. Further investigation into its synthesis, biological activity, and mechanism of action is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational framework for initiating such research endeavors.

References

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC. [Link]

-

Thiophene - Wikipedia. [Link]

-

Biological Activities of Thiophenes - Encyclopedia.pub. [Link]

-

3-(4-Methoxyphenyl)thiophene | C11H10OS - PubChem. [Link]

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Central. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

N-[[(4-methoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide | C14H13N3O3S2 - PubChem. [Link]

-

Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. [Link]

-

One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]

-

Synthesis of 3,4′-dimethoxy-4-methylbenzophenone - PrepChem.com. [Link]

-

4-(methoxycarbonyl)thiophene-3-carboxylic acid (C7H6O4S) - PubChemLite. [Link]

-

List of Chemical Compounds - InChI Key. [Link]

-

Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140) - FooDB. [Link]

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

Sources

- 1. Thiophene synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(4-Methoxybenzyl)-1-benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

Unlocking the Therapeutic Potential of Thiophene: A Technical Guide to a Privileged Scaffold's Mechanisms of Action

For Immediate Release

A Deep Dive into the Pharmacological Versatility of Thiophene-Based Compounds for Researchers, Scientists, and Drug Development Professionals

The five-membered, sulfur-containing heterocyclic aromatic compound, thiophene, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives showcase a remarkable spectrum of biological activities, positioning them at the forefront of novel therapeutic agent development. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of thiophene-based compounds, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for next-generation pharmaceuticals.

The Thiophene Advantage: A Bioisosteric Powerhouse

The structural similarity of the thiophene ring to a phenyl ring, a concept known as bioisosterism, is a cornerstone of its success in drug design.[1] This mimicry allows thiophene derivatives to interact with a wide array of biological targets, often with enhanced potency, selectivity, and improved pharmacokinetic profiles compared to their benzene counterparts.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[2] This guide will delve into the primary mechanisms through which these versatile compounds exert their therapeutic effects: enzyme inhibition, receptor antagonism, and innovative prodrug strategies.

I. Thiophene-Based Compounds as Potent Enzyme Inhibitors

A significant number of thiophene derivatives owe their therapeutic efficacy to the targeted inhibition of key enzymes implicated in various disease pathologies.

A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) in Inflammation

Thiophene-based compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.[3][4][5] By blocking these enzymes, thiophene derivatives can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]

Caption: Inhibition of the Arachidonic Acid Cascade by Thiophene Derivatives.

This widely used model assesses the acute anti-inflammatory activity of a compound.[7][8][9]

Materials:

-

Male Wistar rats (180-220 g)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Thiophene-based test compound

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the thiophene-based test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]

-

Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Data Analysis: The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.

| Compound | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |

| Vehicle | - | 0.85 ± 0.05 | - |

| Indomethacin | 5 | 0.38 ± 0.03 | 55.3 |

| Thiophene Derivative A | 10 | 0.42 ± 0.04 | 50.6 |

| Thiophene Derivative A | 20 | 0.31 ± 0.02 | 63.5 |

B. Targeting Angiogenesis through VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[3][10] Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[3]

Caption: Thiophene-based Inhibition of the VEGFR-2 Signaling Pathway.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Thiophene-based test compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the thiophene-based test compound in the appropriate buffer.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and substrate.

-

Add the diluted test compound or vehicle (for control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[10][11] A lower luminescence signal indicates higher kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

| Compound | VEGFR-2 IC50 (nM) |

| Sorafenib (Reference) | 90 |

| Thiophene Derivative B | 191.1[3] |

| Thiophene Derivative C | 241.0[10] |

II. Thiophene Scaffolds as Receptor Antagonists

The versatility of the thiophene nucleus extends to its ability to antagonize various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, playing a crucial role in neurotransmission and other physiological processes.

A. Antagonism of Serotonin 5-HT2A Receptors

Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[1] Thiophene derivatives have been successfully developed as potent 5-HT2A receptor antagonists.

Caption: Blockade of 5-HT2A Receptor Signaling by a Thiophene-based Antagonist.

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.[1][12]

Materials:

-

Membrane preparations from cells expressing human 5-HT2A receptors (e.g., CHO-K1 cells) or from rat frontal cortex.[12]

-

Radioligand (e.g., [3H]ketanserin).[12]

-

Thiophene-based test compound.

-

Non-specific binding control (e.g., unlabeled ketanserin).

-

Binding buffer.

-

96-well filter plates (e.g., Millipore MultiScreen).[12]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

In a 96-well filter plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the thiophene-based test compound.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Dry the filter plates and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Compound | 5-HT2A Ki (nM) |

| Ketanserin (Reference) | 1.1 |

| Thiophene Derivative D | 59 |

| Thiophene Derivative E | 137 |

III. Thiophene in Prodrug Design: A Strategy for Targeted Activation

Thiophene-containing compounds can be designed as prodrugs, which are inactive molecules that are metabolically converted to their active forms in the body. This approach can improve drug delivery, enhance bioavailability, and reduce off-target toxicity.

A. The Case of Clopidogrel: A Thienopyridine Antiplatelet Agent

Clopidogrel is a classic example of a thiophene-based prodrug.[13][14] Its antiplatelet activity is dependent on its metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[13][14]

Caption: Metabolic Activation of the Thiophene-based Prodrug Clopidogrel.

The bioactivation of clopidogrel involves a two-step oxidative process. The thiophene ring is first oxidized to an intermediate, 2-oxo-clopidogrel, which is then further oxidized to the active thiol metabolite.[14] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation.[14]

It is important to note that the metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which may be associated with hepatotoxicity in some cases, as was seen with tienilic acid.[14][15]

IV. Investigating Cellular Mechanisms: A Focus on Cancer Therapeutics

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways like NF-κB.

A. Inhibition of Tubulin Polymerization

Several thiophene-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][16]

This fluorescence-based assay monitors the assembly of microtubules in the presence of a test compound.[16]

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

Fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc.)

-

Thiophene-based test compound

-

Reference compounds (e.g., Nocodazole, Paclitaxel)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the thiophene-based test compound and reference compounds.

-

In a pre-warmed 96-well plate, add the tubulin polymerization buffer and the test or reference compounds.

-

Initiate polymerization by adding the tubulin and GTP solution to each well.

-

Immediately begin monitoring the fluorescence at 37°C using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 420 nm).

-

Record the fluorescence intensity over time (e.g., for 60 minutes).

Data Analysis: The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50% compared to the vehicle control.

| Compound | Tubulin Polymerization IC50 (µM) |

| Nocodazole (Reference) | 2.5 |

| Thiophene Derivative F | 8.21[16] |

| Thiophene Derivative G | 5.46 |

B. Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers. Some thiophene derivatives have been shown to inhibit this pathway.

This imaging-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Cancer cell line (e.g., A549)

-

96-well imaging plates

-

Thiophene-based test compound

-

Stimulant (e.g., TNF-α)

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst 33342)

-

High-content imaging system

Procedure:

-

Seed cells in 96-well imaging plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the thiophene-based test compound for a specified time.

-

Stimulate the cells with TNF-α to induce NF-κB translocation.

-

Fix, permeabilize, and stain the cells with the anti-p65 antibody and a nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Data Analysis: The inhibition of NF-κB translocation is calculated as the reduction in the nuclear-to-cytoplasmic fluorescence ratio in treated cells compared to stimulated, untreated cells.

Conclusion